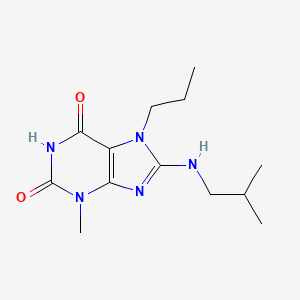
8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as IBU or Isobutylmethylxanthine, is a chemical compound that belongs to the xanthine family. It is a white crystalline powder that is commonly used in scientific research as a selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).
Wissenschaftliche Forschungsanwendungen
Targeted Kinase Inhibitors
MFCD08542483: has been explored for its potential as a targeted kinase inhibitor (TKI). Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer. By inhibiting specific kinases, this compound could potentially halt the progression of certain cancers. For instance, derivatives of this compound have shown promising results as multi-targeted kinase inhibitors and apoptosis inducers .
Apoptosis Induction
Apoptosis, or programmed cell death, is a vital process in maintaining the health of an organism by eliminating damaged or unnecessary cellsMFCD08542483 derivatives have been found to induce apoptosis in cancer cells, which could be beneficial in cancer treatment by selectively targeting and eliminating cancerous cells without affecting healthy ones .
Cell Cycle Arrest
The ability to arrest the cell cycle is another significant application of MFCD08542483 . By halting the cell cycle, this compound can prevent the proliferation of cancer cells, providing a window during which therapeutic interventions can be more effective. This mechanism has been observed in HepG2 cells, where the compound induced cell cycle arrest accompanied by an increase in proapoptotic proteins .
Anti-Cancer Activity
Research has shown that MFCD08542483 derivatives can exhibit anti-cancer activity. This includes inhibiting the proliferation of cancer cells, inducing apoptosis, and potentially reducing the migration and invasion of cancer cells. Such properties make it a valuable candidate for further development in cancer therapeutics .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The compound has been studied for its role in inhibiting the fibroblast growth factor receptor (FGFR), which is implicated in various types of tumors. FGFR inhibitors are an attractive strategy for cancer therapy, and MFCD08542483 derivatives have shown potent activities against FGFR1, 2, and 3, making them promising leads for drug development .
Molecular Docking Studies
Molecular docking studies are essential for understanding how a compound interacts with its target at the molecular level. MFCD08542483 has been used in molecular docking to predict its binding interactions with various enzymes. This helps in the rational design of drugs by predicting the compound’s behavior and its potential effectiveness as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-methyl-8-(2-methylpropylamino)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-6-18-9-10(15-12(18)14-7-8(2)3)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUFZBGZFCSCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

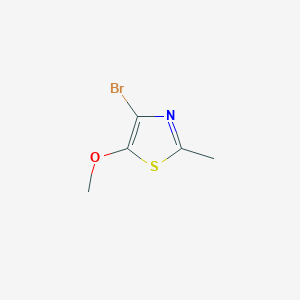
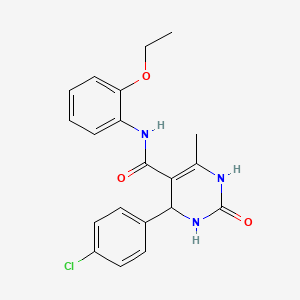
![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)
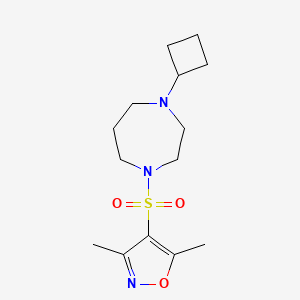
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)
![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)
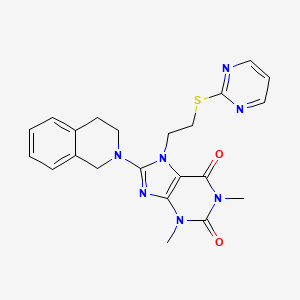
![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)
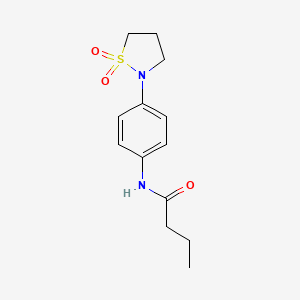
![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)